molecular formula C17H19N3O5S B4523468 4-[({4-[methyl(methylsulfonyl)amino]phenoxy}acetyl)amino]benzamide

4-[({4-[methyl(methylsulfonyl)amino]phenoxy}acetyl)amino]benzamide

Cat. No.: B4523468
M. Wt: 377.4 g/mol
InChI Key: SHZBZUUISCFIQI-UHFFFAOYSA-N
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Description

4-[({4-[methyl(methylsulfonyl)amino]phenoxy}acetyl)amino]benzamide is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.10454189 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. EP1 Receptor Selective Antagonists

Research has shown the effectiveness of heteroaryl sulfonamides, structurally related to 4-[({4-[methyl(methylsulfonyl)amino]phenoxy}acetyl)amino]benzamide, as EP1 receptor selective antagonists. These compounds, including analogs with hydrophilic heteroarylsulfonyl moieties, exhibit optimized antagonist activity and some have demonstrated in vivo antagonist activity (Naganawa et al., 2006).

2. Synthesis and Characterization of Polyamides

Compounds structurally similar to this compound are used in the synthesis and characterization of polyamides and poly(amide-imide)s. These are synthesized through direct poly-condensation with aromatic dicarboxylic acids and demonstrate properties such as high glass transition temperatures and stability in polar solvents (Saxena et al., 2003).

3. Prodrug Forms for Sulfonamide Group

N-acyl derivatives of model sulfonamides, structurally related to this compound, have been explored as potential prodrug forms. These compounds show promise for improving the solubility and stability of primary sulfonamides, which are useful in various therapeutic applications (Larsen et al., 1988).

4. Class III Antiarrhythmic Activity

Certain derivatives of this compound have been identified as having potent Class III antiarrhythmic activity. These compounds are effective in prolonging action potential duration and blocking specific potassium currents, making them candidates for antiarrhythmic drugs (Ellingboe et al., 1992).

5. Synthesis of Heparin Saccharides

Derivatives of compounds structurally related to this compound have been synthesized as starting materials for disaccharides in the context of heparin saccharide synthesis. These compounds offer versatile chemical structures for the development of complex polysaccharides (Wyss & Kiss, 1975).

6. Nanofiltration Membrane Development

Novel sulfonated aromatic diamine monomers, structurally akin to this compound, have been used to develop thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective for dye treatment applications (Liu et al., 2012).

7. Polyimide Film Properties

Research involving compounds similar to this compound has contributed to understanding the properties of colorless and transparent polyimide films. These films, synthesized using various diamine monomers, have significant applications in materials science due to their thermal and mechanical properties (Jeon et al., 2022).

Properties

IUPAC Name

4-[[2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-20(26(2,23)24)14-7-9-15(10-8-14)25-11-16(21)19-13-5-3-12(4-6-13)17(18)22/h3-10H,11H2,1-2H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZBZUUISCFIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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